molecular formula C23H13Cl2N3O2 B2383939 2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide CAS No. 304896-29-5

2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide

Cat. No. B2383939
CAS RN: 304896-29-5
M. Wt: 434.28
InChI Key: RFDDNINWPNXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as QL-XII-47 and has shown promising results in various studies related to cancer and inflammation.

Mechanism of Action

The mechanism of action of QL-XII-47 is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
QL-XII-47 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and inflammation. Additionally, QL-XII-47 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

QL-XII-47 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, QL-XII-47 has been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of QL-XII-47 is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on QL-XII-47. One area of research could be to further investigate its mechanism of action. Additionally, QL-XII-47 could be studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, QL-XII-47 could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative disorders.
In conclusion, QL-XII-47 is a synthetic compound that has shown promising results in various studies related to cancer and inflammation. Its potential use in scientific research makes it an interesting compound to study further.

Synthesis Methods

The synthesis of QL-XII-47 involves the reaction of 2,3-dichlorobenzaldehyde, furan-2-carbaldehyde, and quinoline-5-carboxamide with acrylonitrile. The reaction is carried out in the presence of a base and a catalyst, and the resulting compound is purified using column chromatography.

Scientific Research Applications

QL-XII-47 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, QL-XII-47 has been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-18-6-1-4-17(22(18)25)21-10-9-15(30-21)12-14(13-26)23(29)28-20-8-2-7-19-16(20)5-3-11-27-19/h1-12H,(H,28,29)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDDNINWPNXLOG-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide

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